Cas no 109-51-3 (Pentanimidamide)

Pentanimidamide 化学的及び物理的性質
名前と識別子
-
- Pentanimidamide
- PENTANAMIDINE
- pentanimidamide(SALTDATA: HCl)
- pentanoamidine
- Valeramidin
- valeramidine
- valeroamidine
- EN300-304824
- W16181
- 109-51-3
- MFCD05663348
- A895015
- DTXSID40399288
- AKOS000179282
- SY020380
- CS-0046978
- SCHEMBL1795496
- butyl formamidine
- AS-56485
- LPXCHPSTROLSJX-UHFFFAOYSA-N
- DB-255931
-
- MDL: MFCD05663348
- インチ: InChI=1S/C5H12N2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H3,6,7)
- InChIKey: MTKUTYOMTJQXAY-UHFFFAOYSA-N
- ほほえんだ: CCCCC(N)=N
計算された属性
- せいみつぶんしりょう: 100.10000
- どういたいしつりょう: 100.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 59.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 49.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- PSA: 49.87000
- LogP: 1.91260
Pentanimidamide セキュリティ情報
- ちょぞうじょうけん:Sealed in dry,2-8°C
Pentanimidamide 税関データ
- 税関コード:2925290090
- 税関データ:
中国税関コード:
2925290090概要:
2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Pentanimidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P940850-1g |
Pentanimidamide |
109-51-3 | 95% | 1g |
¥1,485.00 | 2022-08-31 | |
Enamine | EN300-304824-1.0g |
pentanimidamide |
109-51-3 | 1g |
$80.0 | 2023-06-03 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY020380-1g |
Pentanimidamide |
109-51-3 | ≥95% | 1g |
¥1549.34 | 2024-07-10 | |
eNovation Chemicals LLC | D761684-1g |
PENTANAMIDINE |
109-51-3 | 95% | 1g |
$265 | 2023-09-04 | |
Enamine | EN300-304824-0.25g |
pentanimidamide |
109-51-3 | 0.25g |
$73.0 | 2023-09-05 | ||
ChemScence | CS-0046978-1g |
Pentanimidamide |
109-51-3 | 1g |
$265.0 | 2022-04-02 | ||
Apollo Scientific | OR470546-5g |
Pentanimidamide |
109-51-3 | 5g |
£770.00 | 2024-07-20 | ||
eNovation Chemicals LLC | D761684-250mg |
PENTANAMIDINE |
109-51-3 | 95% | 250mg |
$240 | 2024-06-07 | |
eNovation Chemicals LLC | D911795-1g |
Pentanimidamide |
109-51-3 | 95% | 1g |
$200 | 2024-07-20 | |
Enamine | EN300-304824-0.5g |
pentanimidamide |
109-51-3 | 0.5g |
$77.0 | 2023-09-05 |
Pentanimidamide 関連文献
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Marcus L. Cole,Peter C. Junk New J. Chem. 2005 29 135
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Yibiao Li,Shuo Huang,Chunshu Liao,Yan Shao,Lu Chen Org. Biomol. Chem. 2018 16 7564
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Teng Li,Huijun Zhang,Cong Yu,Pang Wang,Hui Wang,Xiaoshuai Zhang,Yuandong Sun,Dan Liu,Tao Wang J. Mater. Chem. C 2021 9 15488
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4. Syntheses of palladium(0) and platinum(0) olefin complexes; molecular structures of [Pt(C2F4)(C2H4)2] and tris(bicyclo[2.2.1]heptene)platinumMichael Green,Judith A. K. Howard,John L. Spencer,F. Gordon A. Stone J. Chem. Soc. Chem. Commun. 1975 449
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Billa Prashanth,Sanjay Singh Dalton Trans. 2014 43 16880
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Shanping Chen,Yi Xia,Wei Feng,Kuiyi You,Guojiang Mao,Guo-Jun Deng Org. Chem. Front. 2022 9 5885
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7. The importance of configurational disorder in crystal structure prediction: the case of loratadineGrahame R. Woollam,Marcus A. Neumann,Trixie Wagner,Roger J. Davey Faraday Discuss. 2018 211 209
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Huarui Wang,Chao Huang,Yanbing Han,Zhichao Shao,Hongwei Hou,Yaoting Fan Dalton Trans. 2016 45 7776
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Deborah M. Tonei,Lisa-Jane Baker,Penelope J. Brothers,George R. Clark,David C. Ware Chem. Commun. 1998 2593
Pentanimidamideに関する追加情報
Pentanimidamide (CAS No. 109-51-3): A Comprehensive Overview
Pentanimidamide, identified by the CAS registry number 109-51-3, is a compound of significant interest in various scientific and industrial applications. This chemical entity, belonging to the class of imidamides, has garnered attention due to its unique properties and potential uses across multiple domains. In this article, we delve into the structural characteristics, synthesis methods, applications, and recent advancements associated with Pentanimidamide.
The molecular structure of Pentanimidamide is characterized by a pentan chain linked to an imidamide functional group. This combination imparts the compound with distinctive chemical reactivity and physical properties. Recent studies have highlighted its role as a versatile building block in organic synthesis, particularly in the development of advanced materials and pharmaceutical agents. Researchers have explored its ability to participate in various chemical transformations, including nucleophilic additions and cyclizations, which are pivotal in creating complex molecular architectures.
One of the most notable applications of Pentanimidamide lies in its use as an intermediate in the synthesis of bioactive compounds. For instance, it has been employed in the construction of peptide mimetics and other bio-inspired molecules that hold promise in drug discovery. Recent findings from studies published in reputable journals such as Nature Communications and Chemical Science underscore its potential as a key component in developing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
In addition to its role in pharmaceuticals, Pentanimidamide has also found applications in materials science. Its ability to form stable amide bonds makes it an attractive candidate for synthesizing high-performance polymers and coatings. Recent research has demonstrated its utility in creating self-healing materials, which are highly sought after in industries such as automotive and aerospace for their durability and longevity.
The synthesis of Pentanimidamide typically involves a multi-step process that begins with the preparation of an appropriate precursor. One common method involves the reaction of a pentanamine derivative with an acid chloride or anhydride under controlled conditions to form the imidamide functionality. Optimization of reaction conditions, such as temperature and solvent choice, has been a focal point for researchers aiming to enhance yield and purity.
From an environmental standpoint, there is growing interest in developing sustainable methods for synthesizing Pentanimidamide. Green chemistry approaches, including the use of biocatalysts or solvent-free reaction conditions, are being explored to minimize waste and reduce the ecological footprint associated with its production.
In conclusion, Pentanimidamide (CAS No. 109-51-3) stands out as a compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new avenues for its utilization, it is poised to play an even more significant role in advancing scientific innovation.
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